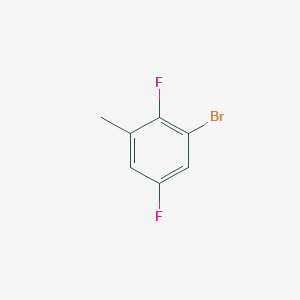

1-Bromo-2,5-difluoro-3-methylbenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

1-bromo-2,5-difluoro-3-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrF2/c1-4-2-5(9)3-6(8)7(4)10/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNNPMOZVTOOLEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1F)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrF2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001281306 | |

| Record name | Benzene, 1-bromo-2,5-difluoro-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001281306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1416354-32-9 | |

| Record name | Benzene, 1-bromo-2,5-difluoro-3-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1416354-32-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-bromo-2,5-difluoro-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001281306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Bromo-2,5-difluoro-3-methylbenzene

Abstract

This technical guide provides a comprehensive overview of a reliable and high-yield synthetic pathway to 1-Bromo-2,5-difluoro-3-methylbenzene, a key intermediate in the development of novel pharmaceuticals and agrochemicals. The document is intended for an audience of researchers, scientists, and professionals in the field of drug development and fine chemical synthesis. We will delve into the strategic selection of the synthetic route, provide a detailed, step-by-step experimental protocol, and elucidate the underlying chemical principles that govern the transformation. The presented methodology prioritizes regioselectivity and overall efficiency, addressing common challenges in the synthesis of polysubstituted aromatic compounds.

Introduction: The Significance of this compound

This compound is a valuable building block in organic synthesis. The unique arrangement of its substituents—a bromine atom, two fluorine atoms, and a methyl group on a benzene ring—offers multiple points for further functionalization. The presence of fluorine atoms can significantly enhance the metabolic stability, lipophilicity, and bioavailability of target molecules, making this compound particularly attractive for the design of new bioactive agents. The bromine atom serves as a versatile handle for a variety of cross-coupling reactions, enabling the construction of complex molecular architectures.

Strategic Selection of the Synthetic Pathway

The synthesis of a polysubstituted aromatic compound like this compound requires careful consideration of regioselectivity. Two primary retrosynthetic approaches can be envisioned:

-

Direct Electrophilic Bromination of 2,5-difluorotoluene: This approach is synthetically direct. However, predicting the regiochemical outcome can be challenging. The methyl group is an ortho, para-directing activator, while the fluorine atoms are ortho, para-directing deactivators.[1] This combination of directing effects could lead to a mixture of isomeric products, necessitating complex purification procedures and reducing the overall yield of the desired product.

-

The Sandmeyer Reaction of 2,5-difluoro-3-methylaniline: This multi-step approach offers superior regiochemical control. The Sandmeyer reaction allows for the clean conversion of an amino group to a bromine atom at a specific position on the aromatic ring.[2][3] By synthesizing the precursor aniline with the desired substitution pattern, the bromine atom can be introduced with high fidelity.

Given the critical need for isomeric purity in pharmaceutical and agrochemical research, this guide will focus on the more robust and regioselective Sandmeyer reaction pathway .

The Recommended Synthetic Pathway: A Three-Step Approach

The recommended synthesis of this compound proceeds via a three-step sequence starting from commercially available 1,4-difluorobenzene.

References

A Technical Guide to the Regioselective Synthesis of 1-Bromo-2,5-difluoro-3-methylbenzene

An In-depth Analysis of the Electrophilic Bromination of 2,5-Difluorotoluene for Pharmaceutical and Agrochemical Intermediate Production

Executive Summary

This technical guide provides a comprehensive overview of the synthesis of 1-Bromo-2,5-difluoro-3-methylbenzene, a key building block in the development of advanced pharmaceutical and agrochemical compounds. The synthesis is achieved through the electrophilic aromatic bromination of 2,5-difluorotoluene. This document delves into the underlying mechanistic principles, analyzes the complex regioselectivity governed by the competing directing effects of methyl and fluoro substituents, and presents a detailed, field-proven experimental protocol. Safety considerations, purification strategies, and methods for spectroscopic characterization of the final product are also thoroughly addressed to provide researchers and drug development professionals with a reliable and practical resource for this challenging but critical transformation.

Part 1: Mechanistic Rationale and Strategic Considerations

The synthesis of this compound from 2,5-difluorotoluene is a classic example of an electrophilic aromatic substitution (EAS) reaction.[1] The core of this process involves the attack of the electron-rich aromatic ring on a potent electrophile, in this case, a bromonium ion (Br⁺) or its equivalent.[2] The reaction proceeds through a two-step mechanism: the initial rate-determining attack forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex, followed by a rapid deprotonation to restore aromaticity.[3]

Generation of the Electrophile

Elemental bromine (Br₂) itself is not sufficiently electrophilic to react with a deactivated aromatic ring. Therefore, a Lewis acid catalyst, such as iron(III) bromide (FeBr₃), is employed. The Lewis acid polarizes the Br-Br bond, generating a highly electrophilic species that can be attacked by the π-system of the aromatic ring.[4]

The Challenge of Regioselectivity

When a substituted benzene ring undergoes electrophilic attack, the existing groups dictate the position of the incoming substituent.[5] The case of 2,5-difluorotoluene presents a complex scenario due to the presence of three substituents with competing directing effects:

-

Methyl Group (-CH₃): Located at C1, the methyl group is an electron-donating group (EDG) through an inductive effect and hyperconjugation.[5] It is classified as an activating group, making the ring more reactive than benzene and directing incoming electrophiles to the ortho (C2, C6) and para (C4) positions.[6]

-

Fluoro Groups (-F): Located at C2 and C5, the fluorine atoms are halogens. They exhibit a dual nature: they are strongly electron-withdrawing via the inductive effect (-I effect) but electron-donating through resonance (+M or +R effect).[7] The inductive effect deactivates the ring, making it less reactive. However, the resonance effect directs incoming electrophiles to the ortho and para positions relative to the fluorine atom.[7][8]

Analysis of Directing Effects in 2,5-Difluorotoluene:

-

The -CH₃ group at C1 activates and directs towards C4 (para) and C6 (ortho). The C2 position is blocked.

-

The -F group at C2 deactivates but directs towards C1 (blocked), C3 (ortho), and C5 (blocked).

-

The -F group at C5 deactivates but directs towards C1 (blocked), C4 (ortho), and C6 (para).

The synthesis of the target molecule, This compound , requires substitution at the C3 position. This position is meta to the strongly activating methyl group but ortho to the C2 fluoro group. While the methyl group is the stronger activating director, the combined directing influence of the fluoro groups and potential steric hindrance at the C6 position can allow for the formation of the 3-bromo isomer.[7] However, it is scientifically crucial to acknowledge that this reaction will likely produce a mixture of isomers, primarily the 4-bromo and 6-bromo derivatives, with the desired 3-bromo product as a potential minor component. Consequently, a robust purification strategy is essential for isolating the target compound.

Part 2: Detailed Experimental Protocol

This protocol outlines a self-validating system for the synthesis, emphasizing safety and reproducibility.

Materials and Equipment

| Reagents & Materials | Equipment |

| 2,5-Difluorotoluene (≥99%) | Three-neck round-bottom flask (250 mL) |

| Bromine (≥99.5%) | Dropping funnel |

| Iron(III) bromide (FeBr₃), anhydrous | Reflux condenser with a gas trap (e.g., NaOH solution) |

| Dichloromethane (DCM), anhydrous | Magnetic stirrer and stir bar |

| Sodium thiosulfate (Na₂S₂O₃) solution, 10% (w/v) | Ice-water bath |

| Saturated sodium bicarbonate (NaHCO₃) solution | Separatory funnel |

| Brine (saturated NaCl solution) | Rotary evaporator |

| Anhydrous magnesium sulfate (MgSO₄) | Column chromatography setup (silica gel) |

| Silica gel (for column chromatography) | Standard laboratory glassware |

| Hexanes and Ethyl Acetate (HPLC grade) | Personal Protective Equipment (PPE) |

Safety Precautions & Handling

-

2,5-Difluorotoluene: This is a highly flammable liquid and vapor.[9] Keep away from ignition sources. Handle in a well-ventilated fume hood.

-

Bromine: Acutely toxic if inhaled, causes severe skin burns and eye damage, and is very toxic to aquatic life. Always handle liquid bromine in a chemical fume hood using appropriate PPE, including heavy-duty gloves (e.g., butyl rubber), a lab coat, and chemical splash goggles with a face shield. Have a bromine spill kit (containing sodium thiosulfate) readily available.

-

Iron(III) Bromide: Corrosive and moisture-sensitive. Handle in a dry environment.

-

General: The reaction evolves hydrogen bromide (HBr) gas, which is corrosive and toxic. The reaction must be performed in a well-ventilated fume hood, and the condenser should be fitted with a gas trap to neutralize the HBr vapor.

Step-by-Step Synthesis Workflow

-

Reaction Setup: Assemble a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser. The top of the condenser should be connected to a gas trap. Place the flask in an ice-water bath on a magnetic stirrer.

-

Charging the Flask: Add 2,5-difluorotoluene (e.g., 12.8 g, 0.1 mol) and anhydrous dichloromethane (100 mL) to the flask. Stir the solution and allow it to cool to 0-5 °C.

-

Catalyst Addition: Carefully add anhydrous iron(III) bromide (approx. 0.3 g, 1 mol%) to the stirring solution.

-

Bromine Addition: In the dropping funnel, place a solution of bromine (e.g., 16.0 g, 5.1 mL, 0.1 mol) in 20 mL of anhydrous dichloromethane. Add this solution dropwise to the reaction mixture over 60-90 minutes, ensuring the internal temperature is maintained between 0 and 5 °C.[10] A color change and evolution of HBr gas will be observed.

-

Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Quenching and Work-up:

-

Slowly and carefully pour the reaction mixture into 100 mL of cold water.

-

To neutralize unreacted bromine, add 10% sodium thiosulfate solution dropwise until the reddish-brown color of bromine disappears.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution, 50 mL of water, and 50 mL of brine.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

Purification: Isolation of the Target Isomer

The resulting crude product will be a mixture of brominated isomers. Isolation of this compound requires careful purification.

-

Fractional Distillation: If the boiling points of the isomers are sufficiently different, fractional distillation under reduced pressure can be an effective method for separation on a larger scale.

-

Column Chromatography: For laboratory-scale purification, flash column chromatography on silica gel is recommended. A non-polar eluent system, such as a gradient of ethyl acetate in hexanes (e.g., 0% to 5% ethyl acetate), should effectively separate the isomers based on their differing polarities. Collect fractions and analyze by TLC or GC to identify those containing the pure desired product.

Part 3: Product Characterization

Proper characterization is essential to confirm the identity and purity of the synthesized this compound.

| Property | Value |

| Molecular Formula | C₇H₅BrF₂ |

| Molecular Weight | 207.02 g/mol |

| Appearance | Expected to be a colorless to pale yellow liquid |

Spectroscopic Analysis (Predicted)

-

¹H NMR: The spectrum is expected to show a singlet for the methyl protons (-CH₃) around δ 2.3-2.5 ppm. In the aromatic region (δ 6.8-7.5 ppm), two signals corresponding to the two aromatic protons at C4 and C6 are expected. These protons will exhibit complex splitting patterns (multiplets) due to coupling with each other (meta-coupling) and with the adjacent fluorine atoms.

-

¹³C NMR: The spectrum will show seven distinct carbon signals. The methyl carbon will appear around δ 15-20 ppm. The aromatic carbons will appear in the δ 110-165 ppm region. The carbons bonded to fluorine will show large C-F coupling constants, and the carbon bonded to bromine will be shifted accordingly.

-

IR Spectroscopy: Characteristic absorption bands are expected for C-H stretching (aromatic and aliphatic), C=C stretching in the aromatic ring (approx. 1450-1600 cm⁻¹), and strong C-F stretching bands (approx. 1100-1300 cm⁻¹).[11]

Part 4: Visualization of the Synthetic Workflow

The following diagram illustrates the logical flow of the synthesis from starting materials to the final, purified product.

Caption: Workflow for the synthesis of this compound.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Aromatic Reactivity [www2.chemistry.msu.edu]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. PPT - Electrophilic Aromatic Substitution (Bromination of Toluene) PowerPoint Presentation - ID:61432 [slideserve.com]

- 5. Directive Influence of Groups on Electrophilic Aromatic Substitution – Ortho-Para Directing Groups and Meta Directing Groups in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]

- 6. youtube.com [youtube.com]

- 7. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 8. organicchemistrytutor.com [organicchemistrytutor.com]

- 9. fishersci.ie [fishersci.ie]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. researchgate.net [researchgate.net]

Spectroscopic Unveiling of 1-Bromo-2,5-difluoro-3-methylbenzene: A Comprehensive Technical Guide

Introduction

Welcome to an in-depth exploration of the spectroscopic characteristics of 1-Bromo-2,5-difluoro-3-methylbenzene. This guide is designed for researchers, scientists, and professionals in drug development who require a thorough understanding of the structural elucidation of this complex halogenated aromatic compound. In the realm of medicinal chemistry and materials science, the precise substitution pattern on an aromatic ring is paramount to a molecule's function. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are the cornerstones of molecular characterization.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Portrait

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the atomic connectivity and electronic environment.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical to avoid signal overlap with the analyte.

-

Instrumentation: Utilize a high-field NMR spectrometer, for instance, a 400 or 500 MHz instrument, to achieve optimal signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

The spectral width should encompass the expected chemical shift range for aromatic and aliphatic protons (typically 0-10 ppm).

-

-

¹³C NMR Acquisition:

-

Obtain a proton-decoupled ¹³C spectrum to simplify the spectrum to single lines for each unique carbon.

-

A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

-

Employ a spectral width of 0-220 ppm.

-

-

¹⁹F NMR Acquisition:

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak (for ¹H and ¹³C) or an external standard (for ¹⁹F).

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H-4 | ~ 7.1 - 7.3 | Doublet of doublets (dd) | ³J(H-F) ≈ 8-10, ⁴J(H-F) ≈ 4-6 |

| H-6 | ~ 6.9 - 7.1 | Doublet of doublets (dd) | ³J(H-F) ≈ 8-10, ⁴J(H-H) ≈ 2-3 |

| -CH₃ | ~ 2.2 - 2.4 | Singlet (or very fine triplet) | ⁴J(H-F) ≈ 1-2 |

Interpretation of the ¹H NMR Spectrum:

The two aromatic protons, H-4 and H-6, are in distinct chemical environments and will therefore appear as separate signals.

-

H-4: This proton is flanked by a fluorine atom at position 5 and is also influenced by the bromine at position 1. The electron-withdrawing nature of these halogens will deshield H-4, shifting its resonance downfield. It will be split into a doublet of doublets due to coupling with the fluorine at C-5 (³J) and the fluorine at C-2 (⁴J).

-

H-6: This proton is adjacent to the fluorine at C-5 and will also experience coupling, leading to a downfield shift. It will appear as a doublet of doublets due to coupling with the fluorine at C-5 (³J) and the methyl protons (a long-range ⁴J coupling, which may not be well-resolved).

-

Methyl Protons (-CH₃): The methyl group at C-3 is deshielded by the adjacent fluorine at C-2 and the bromine at C-1, resulting in a chemical shift around 2.2-2.4 ppm. This signal is expected to be a singlet, although a small long-range coupling to the fluorine at C-2 (⁴J) might cause some broadening or a very fine triplet.

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity (in ¹H-coupled spectrum) | C-F Coupling (J, Hz) |

| C-1 | ~ 110 - 115 | Doublet | ¹J(C-F) ≈ 240-260 |

| C-2 | ~ 155 - 160 | Doublet | ¹J(C-F) ≈ 245-265 |

| C-3 | ~ 120 - 125 | Doublet of triplets | ²J(C-F) ≈ 20-25 |

| C-4 | ~ 115 - 120 | Doublet | ²J(C-F) ≈ 20-25 |

| C-5 | ~ 158 - 163 | Doublet | ¹J(C-F) ≈ 250-270 |

| C-6 | ~ 118 - 123 | Doublet | ²J(C-F) ≈ 20-25 |

| -CH₃ | ~ 15 - 20 | Quartet | ²J(C-F) ≈ 5-10 |

Interpretation of the ¹³C NMR Spectrum:

The proton-decoupled ¹³C NMR spectrum will show seven distinct signals, one for each carbon atom. A key feature will be the large one-bond carbon-fluorine coupling constants (¹J(C-F)).

-

Carbons bonded to Fluorine (C-2, C-5): These carbons will appear significantly downfield due to the electronegativity of fluorine and will be split into doublets with large coupling constants.

-

Carbons adjacent to Fluorine (C-1, C-3, C-4, C-6): These carbons will also show coupling to fluorine, but with smaller two-bond coupling constants (²J(C-F)).

-

Carbon bonded to Bromine (C-1): The carbon attached to bromine will experience a moderate shielding effect compared to an unsubstituted carbon.

-

Methyl Carbon (-CH₃): The methyl carbon will appear in the aliphatic region and will likely be split into a doublet by the adjacent fluorine at C-2 (²J(C-F)).

Predicted ¹⁹F NMR Data

| Fluorine | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| F-2 | ~ -110 to -120 | Doublet of doublets | ³J(F-F) ≈ 15-20, ³J(F-H) ≈ 8-10 |

| F-5 | ~ -115 to -125 | Doublet of doublets | ³J(F-F) ≈ 15-20, ³J(F-H) ≈ 8-10 |

Interpretation of the ¹⁹F NMR Spectrum:

The ¹⁹F NMR spectrum provides direct information about the fluorine environments.[3][4]

-

The two fluorine atoms are in non-equivalent positions and will therefore give rise to two separate signals.

-

Each fluorine signal will be a doublet of doublets due to coupling with the other fluorine atom (³J(F-F)) and the adjacent aromatic proton (³J(F-H)). The wide chemical shift range of ¹⁹F NMR makes signal overlap unlikely.[3]

Caption: Predicted major spin-spin couplings in this compound.

II. Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation:

-

Neat Liquid: If the compound is a liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

KBr Pellet: If the compound is a solid, a few milligrams can be finely ground with anhydrous KBr and pressed into a transparent pellet.

-

Solution: A dilute solution in a suitable solvent (e.g., CCl₄ or CS₂) can be prepared and placed in a solution cell.

-

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is typically used.

-

Data Acquisition: A background spectrum of the empty sample holder (or solvent) is first recorded. The sample spectrum is then acquired, and the background is automatically subtracted.

-

Data Analysis: The resulting spectrum of transmittance or absorbance versus wavenumber (cm⁻¹) is analyzed to identify characteristic absorption bands.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 3100 - 3000 | C-H stretch (aromatic) | Medium |

| 2980 - 2850 | C-H stretch (methyl) | Medium |

| 1600 - 1450 | C=C stretch (aromatic ring) | Strong, multiple bands |

| 1250 - 1100 | C-F stretch | Strong |

| 1100 - 1000 | C-Br stretch | Medium |

| 900 - 675 | C-H bend (aromatic, out-of-plane) | Strong |

Interpretation of the IR Spectrum:

The IR spectrum of this compound will be characterized by several key absorption bands.

-

Aromatic C-H Stretch: The presence of the benzene ring will be confirmed by the C-H stretching vibrations appearing just above 3000 cm⁻¹.

-

Aliphatic C-H Stretch: The methyl group will give rise to C-H stretching bands just below 3000 cm⁻¹.

-

Aromatic C=C Stretch: The characteristic skeletal vibrations of the aromatic ring will be observed as a series of sharp bands in the 1600-1450 cm⁻¹ region. The substitution pattern will influence the exact positions and intensities of these bands.

-

C-F and C-Br Stretches: Strong absorptions corresponding to the stretching vibrations of the carbon-fluorine bonds will be prominent in the 1250-1100 cm⁻¹ region. The carbon-bromine stretch is expected at a lower frequency, typically in the 1100-1000 cm⁻¹ range.

-

Fingerprint Region: The region below 1500 cm⁻¹, known as the fingerprint region, will contain a complex pattern of bending vibrations that are unique to the molecule's overall structure. The out-of-plane C-H bending vibrations in the 900-675 cm⁻¹ region can be particularly useful for confirming the substitution pattern of the aromatic ring.

III. Mass Spectrometry (MS): Deciphering the Molecular Formula and Fragmentation

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural details based on its fragmentation pattern.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: The sample is vaporized and then ionized. Electron Ionization (EI) at 70 eV is a common technique that induces fragmentation.

-

Mass Analysis: The resulting ions are separated according to their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z.

Predicted Mass Spectrum Data

| m/z | Ion | Interpretation |

| 206/208 | [C₇H₅⁷⁹BrF₂]⁺ / [C₇H₅⁸¹BrF₂]⁺ | Molecular ion (M⁺) peak with characteristic bromine isotope pattern |

| 127 | [M - Br]⁺ | Loss of a bromine radical |

| 191/193 | [M - CH₃]⁺ | Loss of a methyl radical |

| 108 | [C₆H₃F₂]⁺ | Loss of Br and CH₃ |

Interpretation of the Mass Spectrum:

The mass spectrum of this compound will exhibit several characteristic features.

-

Molecular Ion Peak (M⁺): The molecular ion peak is expected to appear as a doublet due to the two naturally occurring isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have nearly equal abundance (approximately 50.5% and 49.5%, respectively). This will result in two peaks of roughly equal intensity at m/z 206 and 208.

-

Major Fragmentation Pathways:

-

Loss of a Bromine Radical: A common fragmentation pathway for alkyl halides is the cleavage of the carbon-halogen bond.[5] Loss of a bromine radical from the molecular ion will result in a significant peak at m/z 127 ([C₇H₅F₂]⁺).

-

Loss of a Methyl Radical: Cleavage of the bond between the aromatic ring and the methyl group can lead to the loss of a methyl radical (•CH₃), giving rise to a peak at m/z 191/193.

-

Further Fragmentation: The fragment ions can undergo further fragmentation, leading to a complex pattern of lower mass ions.

-

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

IV. Conclusion: A Synergistic Approach to Structural Elucidation

The comprehensive spectroscopic analysis of this compound presented in this guide demonstrates the power of a multi-technique approach to structural elucidation. By synergistically applying NMR (¹H, ¹³C, ¹⁹F), IR, and MS, we can confidently determine the connectivity, functional groups, and molecular formula of this complex molecule. The predicted data and interpretations provided herein serve as a robust framework for researchers working with this compound and other similarly substituted aromatic systems. This self-validating system of cross-referencing data from different spectroscopic methods ensures the trustworthiness and accuracy of the structural assignment, which is fundamental to advancing research and development in the chemical sciences.

V. References

-

Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. --INVALID-LINK--

-

ChemicalBook. 1-Bromo-2,5-difluorobenzene(399-94-0) 1H NMR spectrum. --INVALID-LINK--

-

PubChem. 1-Bromo-2,4-difluoro-5-methylbenzene. --INVALID-LINK--

-

BLDpharm. This compound. --INVALID-LINK--

-

Gerig, J. T. Fluorine NMR. eMagRes. --INVALID-LINK--

-

ECHEMI. This compound. --INVALID-LINK--

-

AZoM. Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. --INVALID-LINK--

-

Alfa Chemistry. 19F NMR Chemical Shift Table. --INVALID-LINK--

-

NIST Chemistry WebBook. Benzene, 1-bromo-3-methyl-. --INVALID-LINK--

-

NIST Chemistry WebBook. 1-Bromo-3,5-difluorobenzene. --INVALID-LINK--

-

ResearchGate. Experimental (a), calculated (b), (c) and (d) FT-IR spectra of 1-bromo-2-chlorobenzene. --INVALID-LINK--

-

ChemicalBook. 1-Bromo-4-chloro-2-methylbenzene(14495-51-3)IR1. --INVALID-LINK--

-

NIST Chemistry WebBook. Benzene, 1-bromo-2-methyl-. --INVALID-LINK--

-

Chemguide. Fragmentation patterns in the mass spectra of organic compounds. --INVALID-LINK--

References

An In-Depth Technical Guide to the Electrophilic Aromatic Substitution Mechanism of 1-Bromo-2,5-difluoro-3-methylbenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electrophilic aromatic substitution (EAS) mechanism as it applies to the polysubstituted aromatic compound, 1-Bromo-2,5-difluoro-3-methylbenzene. The interplay of the directing effects of the bromo, fluoro, and methyl substituents dictates the regioselectivity and reactivity of this substrate. This document will delve into the theoretical underpinnings of EAS on this molecule, offering insights into the causal factors behind the predicted reaction outcomes. Detailed mechanistic pathways for common EAS reactions are presented, supported by visual diagrams and a curated list of authoritative references.

Introduction to Electrophilic Aromatic Substitution

Electrophilic aromatic substitution is a cornerstone of organic chemistry, providing a powerful method for functionalizing aromatic rings. The reaction involves the substitution of a hydrogen atom on an aromatic ring with an electrophile.[1] The mechanism generally proceeds in two steps: the initial attack of the electron-rich aromatic π-system on the electrophile to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex, followed by the deprotonation of this intermediate to restore the highly stable aromatic system.[2][3]

The facility and regioselectivity of EAS are profoundly influenced by the nature of the substituents already present on the aromatic ring.[4][5] These substituents can be broadly classified as either activating or deactivating groups, which also direct incoming electrophiles to specific positions (ortho, meta, or para).[4][5][6]

Analysis of Substituent Effects in this compound

The reactivity and regioselectivity of this compound in EAS reactions are determined by the combined electronic effects of its four substituents: one bromine atom, two fluorine atoms, and one methyl group.

Substituent Summary Table

| Substituent | Position | Electronic Effect | Directing Effect |

| -Br | 1 | Deactivating (-I > +M) | Ortho, Para |

| -F | 2, 5 | Deactivating (-I > +M) | Ortho, Para |

| -CH₃ | 3 | Activating (+I) | Ortho, Para |

2.1. The Methyl Group (-CH₃): An Activating Ortho-, Para-Director

The methyl group is an activating group due to its electron-donating inductive effect (+I).[7] It stabilizes the positively charged arenium ion intermediate, thereby increasing the rate of reaction compared to unsubstituted benzene.[5][7] The methyl group directs incoming electrophiles to the ortho and para positions.[8]

2.2. Halogens (-Br, -F): Deactivating Ortho-, Para-Directors

Halogens present a unique case in EAS as they are deactivating yet ortho-, para-directing.[5][6] Their strong electron-withdrawing inductive effect (-I) outweighs their weaker electron-donating mesomeric or resonance effect (+M), making the ring less nucleophilic and thus less reactive than benzene.[9] However, the resonance effect, which involves the donation of a lone pair of electrons from the halogen to the ring, preferentially stabilizes the arenium ion intermediates formed from ortho and para attack.[6]

Predicting Regioselectivity in Electrophilic Aromatic Substitution

In a polysubstituted benzene ring like this compound, the directing effects of all substituents must be considered to predict the site of electrophilic attack. The position of substitution is generally governed by the most powerful activating group.[10] In this case, the methyl group is the sole activating group, while the halogens are deactivators. Therefore, the methyl group will be the primary director of the incoming electrophile.

The available positions for substitution are C4 and C6.

-

Position C4: This position is ortho to the methyl group and meta to the bromine and one of the fluorine atoms.

-

Position C6: This position is ortho to the methyl group and ortho to a fluorine atom.

Considering the activating nature of the methyl group, both C4 and C6 are potential sites of attack. However, steric hindrance from the adjacent bromine and fluorine atoms may influence the final product distribution.

Mechanistic Pathways for Key EAS Reactions

The general mechanism for electrophilic aromatic substitution on this compound involves the formation of an arenium ion intermediate, followed by deprotonation.

4.1. General Mechanism Visualization

Caption: Generalized two-step mechanism for electrophilic aromatic substitution.

4.2. Nitration

Nitration is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the active electrophile.[1][11]

Experimental Protocol: Nitration

-

To a cooled (0-5 °C) solution of this compound in a suitable solvent (e.g., dichloromethane), slowly add a pre-mixed solution of concentrated nitric acid and concentrated sulfuric acid.

-

Maintain the temperature below 10 °C and stir the reaction mixture for a specified time.

-

Carefully quench the reaction by pouring it over ice-water.

-

Separate the organic layer, wash with a mild base (e.g., sodium bicarbonate solution) and then with brine.

-

Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the product by a suitable method such as column chromatography or recrystallization.

Nitration Mechanism Visualization

Caption: Key steps in the nitration of the substrate.

4.3. Halogenation

Halogenation (e.g., bromination or chlorination) requires a Lewis acid catalyst, such as FeBr₃ or AlCl₃, to polarize the halogen molecule and generate a more potent electrophile.[12][13][14]

Experimental Protocol: Bromination

-

Dissolve this compound in a dry, inert solvent (e.g., carbon tetrachloride or dichloromethane).

-

Add a catalytic amount of a Lewis acid (e.g., iron(III) bromide).

-

Slowly add a solution of bromine in the same solvent at room temperature.

-

Stir the reaction mixture until the bromine color disappears.

-

Work up the reaction as described for nitration.

Halogenation Workflow Visualization

Caption: Experimental workflow for the halogenation of the substrate.

4.4. Friedel-Crafts Reactions

Friedel-Crafts alkylation and acylation are important C-C bond-forming reactions.[15][16] However, these reactions are generally not effective on strongly deactivated aromatic rings.[15][17] Given the presence of three deactivating halogen substituents, this compound is expected to be a poor substrate for Friedel-Crafts reactions. The deactivating nature of the halogens reduces the nucleophilicity of the ring to a point where it is unlikely to react with the carbocation or acylium ion electrophiles generated in these reactions.[17][18]

Conclusion

The electrophilic aromatic substitution of this compound is a mechanistically insightful example of how multiple substituents govern the reactivity and regioselectivity of an aromatic ring. The activating, ortho-, para-directing methyl group is the primary determinant of the position of electrophilic attack, directing incoming electrophiles to the C4 and C6 positions. The deactivating nature of the three halogen substituents significantly reduces the overall reactivity of the molecule, making it a challenging substrate for certain EAS reactions like the Friedel-Crafts alkylation and acylation. A thorough understanding of these competing electronic and steric effects is crucial for predicting and controlling the outcomes of synthetic transformations involving this and similar polysubstituted aromatic compounds.

References

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. byjus.com [byjus.com]

- 3. Aromatic Reactivity [www2.chemistry.msu.edu]

- 4. fiveable.me [fiveable.me]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II [kpu.pressbooks.pub]

- 7. irjet.net [irjet.net]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 10. youtube.com [youtube.com]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. Electrophilic halogenation - Wikipedia [en.wikipedia.org]

- 14. chemguide.co.uk [chemguide.co.uk]

- 15. science-revision.co.uk [science-revision.co.uk]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. reddit.com [reddit.com]

- 18. masterorganicchemistry.com [masterorganicchemistry.com]

The Synthesis of 1-Bromo-2,5-difluoro-3-methylbenzene: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthetic pathways to 1-Bromo-2,5-difluoro-3-methylbenzene, a key building block in the development of novel pharmaceuticals and agrochemicals. This document moves beyond a simple recitation of procedural steps, offering a rationale for the selection of reagents and reaction conditions, thereby providing a self-validating framework for the synthesis of this important intermediate.

Introduction: The Strategic Importance of Fluorinated Aromatics

Fluorinated aromatic compounds are of paramount importance in medicinal chemistry and materials science. The introduction of fluorine atoms into an organic molecule can significantly alter its physicochemical properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. This compound, with its unique substitution pattern, offers multiple reactive sites for further chemical modification, making it a valuable synthon for the construction of complex molecular architectures. This guide will detail a robust and reproducible synthetic route to this target molecule, commencing from commercially available starting materials.

Retrosynthetic Analysis: A Logical Approach to the Target Molecule

A retrosynthetic analysis of this compound suggests a logical disconnection at the carbon-bromine bond. The most reliable and widely used method for the introduction of a bromine atom onto an aromatic ring is the Sandmeyer reaction. This reaction utilizes a diazonium salt, which is in turn generated from the corresponding aniline. Therefore, the key precursor for our target molecule is 2,5-difluoro-3-methylaniline. This aniline can be prepared via the reduction of the corresponding nitro compound, 1,5-difluoro-3-methyl-2-nitrobenzene. The nitro compound itself can be synthesized by the regioselective nitration of 2,5-difluorotoluene.

Caption: Retrosynthetic pathway for this compound.

Part 1: Synthesis of the Nitroaromatic Intermediate

The initial step in the synthesis is the regioselective nitration of 2,5-difluorotoluene. The directing effects of the substituents on the aromatic ring are crucial for achieving the desired isomer. The methyl group is an activating ortho-, para-director, while the fluorine atoms are deactivating ortho-, para-directors. The nitration is expected to occur at the position most activated and sterically accessible, which is ortho to the methyl group and meta to the two fluorine atoms.

Experimental Protocol: Nitration of 2,5-Difluorotoluene

This protocol is adapted from established methods for the nitration of fluorinated aromatic compounds.

-

Preparation of the Nitrating Mixture: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add concentrated sulfuric acid (98%, 2.5 equivalents). Cool the flask in an ice-salt bath to 0-5 °C. Slowly add concentrated nitric acid (90%, 1.2 equivalents) dropwise to the sulfuric acid with vigorous stirring, ensuring the temperature does not exceed 10 °C.

-

Nitration Reaction: To the cold nitrating mixture, add 2,5-difluorotoluene (1.0 equivalent) dropwise through the dropping funnel. Control the rate of addition to maintain the internal temperature between 5 and 10 °C. After the addition is complete, continue stirring the reaction mixture at the same temperature for 1-2 hours.

-

Work-up and Purification: Carefully pour the reaction mixture onto crushed ice with stirring. The crude product will precipitate as a solid or oil. Extract the mixture with dichloromethane or ethyl acetate. Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 1,5-difluoro-3-methyl-2-nitrobenzene can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

| Parameter | Condition | Justification |

| Nitrating Agent | HNO₃/H₂SO₄ | Generates the highly electrophilic nitronium ion (NO₂⁺) in situ. |

| Temperature | 0-10 °C | Controls the exothermic reaction and minimizes the formation of by-products. |

| Reaction Time | 1-2 hours | Sufficient for complete conversion while minimizing side reactions. |

| Purification | Column Chromatography | To separate the desired isomer from any other nitrated products. |

Part 2: Reduction to the Key Aniline Intermediate

The second step is the reduction of the nitro group in 1,5-difluoro-3-methyl-2-nitrobenzene to an amino group to furnish 2,5-difluoro-3-methylaniline. Several methods are available for this transformation, including catalytic hydrogenation and reduction with metals in acidic media. A common and effective method involves the use of tin(II) chloride in hydrochloric acid or iron powder in acetic acid.

Experimental Protocol: Reduction of 1,5-Difluoro-3-methyl-2-nitrobenzene

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the synthesized 1,5-difluoro-3-methyl-2-nitrobenzene (1.0 equivalent) and ethanol.

-

Reduction: To this solution, add tin(II) chloride dihydrate (3-4 equivalents) and concentrated hydrochloric acid (sufficient to dissolve the tin salt). Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up and Purification: Cool the reaction mixture to room temperature and carefully neutralize it with a concentrated sodium hydroxide solution until the pH is basic. This will precipitate tin salts. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 2,5-difluoro-3-methylaniline can be purified by vacuum distillation or column chromatography.

Part 3: The Sandmeyer Reaction - Introducing the Bromo-Substituent

The final step is the conversion of the amino group of 2,5-difluoro-3-methylaniline to a bromo group via the Sandmeyer reaction. This reaction proceeds through a diazonium salt intermediate, which is then decomposed in the presence of a copper(I) bromide catalyst. The Sandmeyer reaction is a robust and high-yielding method for the synthesis of aryl halides from aryl amines.[1][2]

Mechanism of the Sandmeyer Reaction

The Sandmeyer reaction is an example of a radical-nucleophilic aromatic substitution (SRNAr). The reaction is initiated by a one-electron transfer from the copper(I) catalyst to the diazonium salt, which leads to the formation of an aryl radical and the evolution of nitrogen gas. The aryl radical then abstracts a bromine atom from a copper(II) bromide species, regenerating the copper(I) catalyst.[1]

Caption: Simplified mechanism of the Sandmeyer bromination.

Experimental Protocol: Sandmeyer Bromination of 2,5-Difluoro-3-methylaniline

This protocol is based on established procedures for the Sandmeyer bromination of substituted anilines.[3]

-

Diazotization: In a three-necked flask, dissolve 2,5-difluoro-3-methylaniline (1.0 equivalent) in an aqueous solution of hydrobromic acid (48%, ~3 equivalents). Cool the solution to 0-5 °C in an ice-salt bath. Prepare a solution of sodium nitrite (1.1 equivalents) in a minimal amount of cold water. Add the sodium nitrite solution dropwise to the aniline solution, maintaining the temperature below 5 °C. After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C.

-

Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide (1.2 equivalents) in hydrobromic acid. Cool this solution in an ice bath. Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring. The addition will cause the evolution of nitrogen gas.

-

Work-up and Purification: After the gas evolution ceases, warm the reaction mixture to room temperature and then heat it gently (e.g., on a steam bath) for about 30 minutes to ensure complete decomposition of the diazonium salt. Cool the mixture and extract the product with a suitable organic solvent such as diethyl ether or dichloromethane. Wash the organic layer with water, dilute sodium hydroxide solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.[4]

| Parameter | Condition | Justification |

| Diazotizing Agent | NaNO₂/HBr | In situ generation of nitrous acid for the formation of the diazonium salt. |

| Temperature | 0-5 °C | Diazonium salts are unstable and can decompose at higher temperatures. |

| Catalyst | Copper(I) Bromide | Facilitates the radical-nucleophilic aromatic substitution. |

| Purification | Vacuum Distillation/Column Chromatography | To obtain the final product in high purity. |

Summary of the Synthetic Route

The overall synthetic pathway to this compound is a three-step sequence that is both logical and scalable.

Caption: Overall synthetic scheme for this compound.

Conclusion

This technical guide has outlined a reliable and well-precedented synthetic route for the preparation of this compound. By providing detailed experimental protocols and the underlying chemical principles, this document serves as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development. The successful synthesis of this versatile building block opens up avenues for the creation of novel molecules with potentially enhanced biological activity and material properties.

References

An In-depth Technical Guide to the Synthesis of 1-Bromo-2,5-difluoro-3-methylbenzene

Introduction

1-Bromo-2,5-difluoro-3-methylbenzene is a valuable substituted aromatic compound, serving as a key intermediate in the synthesis of pharmaceuticals and advanced materials. Its specific substitution pattern, featuring a bromine atom, two fluorine atoms, and a methyl group, offers multiple points for further chemical modification, making it a versatile building block for drug development professionals and researchers in organic synthesis. This guide provides a comprehensive overview of the primary synthetic strategies for obtaining this target molecule, with a focus on the underlying chemical principles, step-by-step experimental protocols, and a critical evaluation of the starting materials and reaction pathways.

Synthetic Strategies: A Comparative Analysis

Two principal retrosynthetic approaches are considered for the synthesis of this compound: the Sandmeyer reaction starting from a corresponding aniline, and the electrophilic bromination of a difluoro-methylbenzene precursor. Each route presents distinct advantages and challenges in terms of starting material availability, reaction control, and overall efficiency.

Route 1: Synthesis via the Sandmeyer Reaction

The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method for the introduction of a halide from an aryl diazonium salt.[1] This pathway commences with the synthesis of the key precursor, 2,5-difluoro-3-methylaniline.

Workflow for the Sandmeyer Reaction Route

References

Methodological & Application

use of 1-Bromo-2,5-difluoro-3-methylbenzene in organic synthesis

An In-depth Guide to the Synthetic Utility of 1-Bromo-2,5-difluoro-3-methylbenzene

Introduction: A Versatile Fluorinated Building Block

In the landscape of modern medicinal chemistry and materials science, the incorporation of fluorine into molecular scaffolds is a well-established strategy for modulating physicochemical and biological properties.[1][2][3] The strategic placement of fluorine can influence everything from metabolic stability and lipophilicity to binding affinity and pKa.[2] this compound (CAS: 1416354-32-9) has emerged as a key intermediate, providing a robust scaffold for introducing the 2,5-difluoro-3-methylphenyl moiety into complex target molecules.[4]

This guide offers a detailed exploration of the applications of this compound in organic synthesis. We will move beyond simple reaction schemes to provide detailed, field-tested protocols for its most critical transformations, explain the rationale behind experimental choices, and present data and workflows in a clear, accessible format. The primary focus will be on palladium-catalyzed cross-coupling reactions and Grignard reagent formation, which represent the most powerful methods for its elaboration.

Core Application I: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a cornerstone of synthetic chemistry, enabling the formation of carbon-carbon bonds between sp²-hybridized centers.[5] This palladium-catalyzed process, which couples an organoboron species with an organic halide, is indispensable for the synthesis of biaryl and heteroaryl structures prevalent in pharmaceuticals and functional materials. This compound serves as an excellent electrophilic partner in these transformations.

Mechanistic Rationale

The reaction proceeds via a well-established catalytic cycle involving a palladium(0) species.[5][6] The key steps are:

-

Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate.[6][7]

-

Transmetalation : The organic group from the boronic acid or ester is transferred to the palladium center, a step facilitated by a base.[5][7]

-

Reductive Elimination : The two organic partners on the palladium complex couple and are eliminated, forming the desired biaryl product and regenerating the active Pd(0) catalyst.[6][7]

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general method for coupling this compound with a generic arylboronic acid.

Materials:

-

This compound (1.0 mmol, 1.0 equiv)

-

Arylboronic acid (1.2 mmol, 1.2 equiv)

-

Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

-

SPhos (Triphenylphosphine can also be used, but bulky, electron-rich ligands are often more effective) (0.04 mmol, 4 mol%)

-

Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

-

1,4-Dioxane (5 mL)

-

Deionized Water (1 mL)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Argon or Nitrogen gas supply

-

Standard glassware (Schlenk tube or round-bottom flask, condenser)

Procedure:

-

Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (207 mg, 1.0 mmol), the arylboronic acid (1.2 equiv), Pd(OAc)₂ (4.5 mg, 0.02 mmol), SPhos (16.4 mg, 0.04 mmol), and K₂CO₃ (276 mg, 2.0 mmol).

-

Inerting: Seal the tube with a rubber septum, then evacuate and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.[8]

-

Solvent Addition: Add 1,4-dioxane (5 mL) and water (1 mL) via syringe. The mixture should be sparged with argon for an additional 10-15 minutes to ensure solvents are deoxygenated.[9]

-

Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

-

Monitoring: The reaction progress can be monitored by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) by taking a small aliquot from the reaction mixture.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Purification: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.[5] Filter the solution and concentrate the solvent under reduced pressure.

-

Chromatography: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure biaryl product.[5]

| Parameter | Recommended Condition | Rationale / Notes |

| Palladium Source | Pd(OAc)₂, Pd(PPh₃)₄, Pd₂(dba)₃ | Pd(OAc)₂ is a common, air-stable precursor. Pd(0) sources can also be used directly.[10] |

| Ligand | SPhos, XPhos, P(t-Bu)₃, PPh₃ | Bulky, electron-rich phosphine ligands often accelerate the reaction.[8] |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | The base is crucial for activating the boronic acid for transmetalation.[5][8] |

| Solvent System | Dioxane/H₂O, Toluene/H₂O, DMF | A biphasic system is common. The choice can affect solubility and reaction rate. |

| Temperature | 80 - 110 °C | Heating is typically required to drive the reaction to completion.[8] |

Core Application II: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forging carbon-nitrogen bonds.[11] This transformation has revolutionized the synthesis of aryl amines, which are ubiquitous structural motifs in pharmaceuticals.[12][13] The reaction couples an aryl halide with a primary or secondary amine in the presence of a strong base.[11]

Mechanistic Rationale

The catalytic cycle mirrors that of the Suzuki coupling but involves an amine instead of an organoboron reagent.[10][11]

-

Oxidative Addition : Pd(0) inserts into the C-Br bond of this compound.

-

Amine Coordination & Deprotonation : The amine coordinates to the Pd(II) complex, and the base removes a proton to form a palladium amido complex.[14]

-

Reductive Elimination : This key step forms the C-N bond, yielding the desired aryl amine product and regenerating the Pd(0) catalyst.[14] A potential side reaction is β-hydride elimination, which can be minimized by the choice of ligand.[11][14]

Detailed Experimental Protocol: Buchwald-Hartwig Amination

This protocol outlines a general procedure for the amination of this compound.

Materials:

-

This compound (1.0 mmol, 1.0 equiv)

-

Amine (primary or secondary) (1.2 mmol, 1.2 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 mmol, 1 mol%)

-

XPhos (0.03 mmol, 3 mol%)

-

Sodium tert-butoxide (NaOt-Bu) (1.4 mmol, 1.4 equiv)

-

Anhydrous Toluene (5 mL)

-

Argon or Nitrogen gas supply

-

Standard glassware (Schlenk tube or round-bottom flask, condenser)

Procedure:

-

Reaction Setup: In a glovebox or under a stream of argon, add NaOt-Bu (135 mg, 1.4 mmol) to an oven-dried Schlenk tube equipped with a magnetic stir bar.

-

Catalyst Premixing (Optional but Recommended): In a separate vial, dissolve Pd₂(dba)₃ (9.2 mg, 0.01 mmol) and XPhos (14.3 mg, 0.03 mmol) in anhydrous toluene (1 mL). Add this catalyst solution to the Schlenk tube.

-

Reagent Addition: Add this compound (207 mg, 1.0 mmol) and the desired amine (1.2 mmol) to the Schlenk tube. Add the remaining anhydrous toluene (4 mL).

-

Inerting: Seal the tube and ensure the atmosphere remains inert.

-

Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir for 12-24 hours.

-

Workup: Cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride solution (NH₄Cl). Dilute with ethyl acetate (20 mL).

-

Extraction and Purification: Follow steps 7-9 from the Suzuki-Miyaura protocol to extract, dry, concentrate, and purify the desired aryl amine product.

| Parameter | Recommended Condition | Rationale / Notes |

| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ | Pd₂(dba)₃ is a Pd(0) source. If using Pd(II), the ligand or amine can act as a reductant.[10][15] |

| Ligand | XPhos, RuPhos, BrettPhos, t-BuXPhos | Bulky, electron-rich phosphine ligands are critical for promoting reductive elimination and preventing side reactions.[10][15] |

| Base | NaOt-Bu, KOt-Bu, LHMDS, Cs₂CO₃ | A strong, non-nucleophilic base is required. The choice depends on the amine's pKa and substrate functional group tolerance.[15] |

| Solvent | Toluene, Dioxane, THF | Anhydrous, deoxygenated solvents are essential as water and oxygen can deactivate the catalyst.[15] |

| Temperature | 80 - 110 °C | Most Buchwald-Hartwig reactions require heating to achieve a reasonable rate.[15] |

Core Application III: Grignard Reagent Formation

For transformations requiring a potent carbon-based nucleophile, this compound can be readily converted into its corresponding Grignard reagent, 2,5-difluoro-3-methylphenylmagnesium bromide. This organometallic species can then react with a wide array of electrophiles, such as aldehydes, ketones, esters, and carbon dioxide.[16]

Causality and Experimental Choices

The formation of a Grignard reagent is highly sensitive to moisture and oxygen.[17] The protocol's emphasis on dry glassware and anhydrous solvents is critical to prevent quenching of the reagent. Initiation can sometimes be difficult; techniques like adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or crushing the magnesium turnings serve to activate the magnesium surface and begin the reaction.[17]

Detailed Experimental Protocol: Grignard Formation and Reaction with CO₂

This two-part protocol describes the formation of the Grignard reagent and its subsequent carboxylation to form 2,5-difluoro-3-methylbenzoic acid.

Part A: Formation of the Grignard Reagent

-

Setup: Assemble a dry three-necked flask with a reflux condenser (topped with a drying tube), a pressure-equalizing dropping funnel, and a glass stopper. Flame-dry the entire apparatus under a stream of argon or nitrogen and allow it to cool.

-

Reagents: Place magnesium turnings (1.2 mmol, 1.2 equiv) in the flask. In the dropping funnel, place a solution of this compound (1.0 mmol, 207 mg) in anhydrous THF (5 mL).

-

Initiation: Add a small portion (~0.5 mL) of the aryl bromide solution to the magnesium. The reaction may be initiated by gentle warming with a heat gun or by adding a crystal of iodine. A cloudy appearance and gentle refluxing of the solvent indicate the reaction has started.[17]

-

Addition: Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.[18]

-

Completion: After the addition is complete, stir the gray-brown solution at room temperature or with gentle heating for another 1-2 hours to ensure complete formation. The reagent is now ready for use.

Part B: Reaction with Carbon Dioxide (Dry Ice)

-

Setup: In a separate flask, place an excess of crushed dry ice (solid CO₂).

-

Reaction: Slowly transfer the prepared Grignard solution via cannula onto the crushed dry ice with vigorous stirring.[19] A thick, viscous mixture will form.

-

Workup: Allow the excess CO₂ to sublime.[19] Carefully quench the reaction by adding aqueous HCl (e.g., 1 M) until the solution is acidic and all magnesium salts have dissolved.

-

Extraction: Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers. To isolate the carboxylic acid, extract the combined organic layers with aqueous NaOH (e.g., 1 M). Separate the layers, acidify the aqueous layer with HCl, and collect the precipitated solid product by filtration, or extract the acidified aqueous layer back into an organic solvent, dry, and concentrate to yield 2,5-difluoro-3-methylbenzoic acid.[19]

Conclusion

This compound is a highly valuable and versatile building block for organic synthesis. Its utility is most powerfully demonstrated in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, which provide reliable and efficient routes to complex C-C and C-N linked architectures. Furthermore, its conversion to the corresponding Grignard reagent opens access to a different class of compounds through reaction with various electrophiles. The protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively leverage this important intermediate in their synthetic campaigns, particularly in the fields of drug discovery and materials science where fluorinated aromatics play a critical role.

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ajrconline.org [ajrconline.org]

- 4. 1416354-32-9|this compound|BLD Pharm [bldpharm.com]

- 5. benchchem.com [benchchem.com]

- 6. Yoneda Labs [yonedalabs.com]

- 7. youtube.com [youtube.com]

- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]

- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. benchchem.com [benchchem.com]

- 14. youtube.com [youtube.com]

- 15. benchchem.com [benchchem.com]

- 16. rsc.org [rsc.org]

- 17. m.youtube.com [m.youtube.com]

- 18. Organic Syntheses Procedure [orgsyn.org]

- 19. m.youtube.com [m.youtube.com]

Application Note: 1-Bromo-2,5-difluoro-3-methylbenzene as a Versatile Building Block in Modern Pharmaceutical Synthesis

Introduction

The strategic incorporation of fluorine atoms into drug candidates is a cornerstone of modern medicinal chemistry, often leading to significant improvements in metabolic stability, binding affinity, and lipophilicity.[1] Polysubstituted fluorinated aromatic scaffolds are therefore highly sought-after starting materials. 1-Bromo-2,5-difluoro-3-methylbenzene is a prime example of such a scaffold, offering a unique combination of reactive vectors for molecular elaboration. Its structure features a bromine atom, ideally positioned for transition-metal-catalyzed cross-coupling reactions, and two fluorine atoms that electronically activate the ring and provide sites for potential metabolic blocking.[1][2] The additional methyl group introduces steric and electronic asymmetry, enabling the synthesis of complex, three-dimensional molecules.

This technical guide serves as a comprehensive resource for researchers and drug development professionals, detailing the properties, synthetic utility, and field-proven protocols for leveraging this compound in the synthesis of advanced pharmaceutical intermediates.

Physicochemical Properties and Safety Profile

A thorough understanding of a building block's physical properties and handling requirements is paramount for successful and safe experimentation.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1416354-32-9 | [3] |

| Molecular Formula | C₇H₅BrF₂ | |

| Molecular Weight | 207.02 g/mol | |

| Appearance | Not specified, likely a liquid or low-melting solid | |

| Storage | 2-8°C |

Safety and Handling:

Like many halogenated aromatic compounds, this compound should be handled with care in a well-ventilated fume hood.[4][5] Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory.[4][6] It may cause skin, eye, and respiratory irritation.[7][8] All waste should be disposed of in accordance with local regulations for hazardous chemical waste.[5][6]

Core Synthetic Applications: Palladium-Catalyzed Cross-Coupling

The primary utility of this compound lies in its application as a substrate in palladium-catalyzed cross-coupling reactions. The carbon-bromine bond is the most reactive site for oxidative addition to a Pd(0) catalyst, a critical initiating step in these transformations.[9][10] This reactivity allows for the selective formation of new carbon-carbon and carbon-heteroatom bonds.

Caption: Key cross-coupling reactions for this compound.

Suzuki-Miyaura Coupling: Forging C-C Bonds

Expert Insight: The Suzuki-Miyaura reaction is arguably the most robust and widely used C-C bond-forming reaction in pharmaceutical discovery, prized for its functional group tolerance and the commercial availability of a vast array of boronic acids and esters.[11][12] For a substrate like this compound, the electron-withdrawing nature of the fluorine atoms can facilitate the initial oxidative addition step, often leading to efficient coupling.[9]

Protocol: Synthesis of 2,5-Difluoro-3-methyl-1,1'-biphenyl

-

Materials:

-

This compound (1.0 mmol, 207 mg)

-

Phenylboronic acid (1.2 mmol, 146 mg)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 35 mg)

-

Potassium Carbonate (K₂CO₃) (2.0 mmol, 276 mg)

-

1,4-Dioxane (4 mL)

-

Water (1 mL)

-

-

Procedure:

-

To a flame-dried Schlenk flask, add this compound, phenylboronic acid, and potassium carbonate.

-

Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

-

Add Pd(PPh₃)₄ to the flask under the inert atmosphere.

-

Add the degassed solvents (1,4-dioxane and water) via syringe.

-

Heat the reaction mixture to 90 °C and stir for 12 hours. Monitor reaction progress by TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (20 mL).

-

Wash the organic layer with water (2 x 10 mL) and brine (1 x 10 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired bi-aryl compound.

-

Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.

Buchwald-Hartwig Amination: Constructing C-N Bonds

Expert Insight: The formation of anilines is critical in the synthesis of numerous drug classes, including kinase inhibitors.[13][14] The Buchwald-Hartwig amination provides a direct route to these valuable motifs. The choice of phosphine ligand is crucial and is dictated by the steric and electronic properties of both the aryl halide and the amine. For a somewhat hindered substrate like ours, bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) are often required to promote efficient reductive elimination.

Protocol: Synthesis of N-benzyl-2,5-difluoro-3-methylaniline

-

Materials:

-

This compound (1.0 mmol, 207 mg)

-

Benzylamine (1.2 mmol, 129 mg, 131 µL)

-

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol, 18 mg)

-

XPhos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 mmol, 19 mg)

-

Sodium tert-butoxide (NaOtBu) (1.4 mmol, 135 mg)

-

Toluene, anhydrous (5 mL)

-

-

Procedure:

-

In an oven-dried vial inside a glovebox, combine Pd₂(dba)₃, XPhos, and NaOtBu.

-

Add this compound and anhydrous toluene.

-

Add benzylamine via syringe.

-

Seal the vial and remove it from the glovebox.

-

Heat the reaction mixture to 100 °C and stir for 16 hours.

-

After cooling, quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl).

-

Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

-

Purify the residue by flash chromatography to obtain the target aryl amine.

-

Application Case Study: A Scaffold for Kinase Inhibitors

Many small-molecule kinase inhibitors feature a substituted bi-aryl or aryl-amino-heterocycle core.[14][15] this compound is an excellent starting point for such scaffolds. The following workflow illustrates a plausible, high-level synthetic strategy.

Caption: Workflow for synthesizing a hypothetical kinase inhibitor scaffold.

Synthetic Rationale:

-

Step 1 (Suzuki Coupling): The initial C-C bond formation with a heterocyclic boronic ester, such as a pyrimidine, establishes the core bi-aryl structure common in many ATP-competitive kinase inhibitors.[15]

-

Step 2 (Buchwald-Hartwig Amination): A subsequent C-N coupling reaction is performed. In this hypothetical case, a chlorine or bromine atom on the pyrimidine ring (introduced via the boronic ester) would be the site of amination with a solubilizing group, like a protected piperazine, to complete the pharmacophore.

This two-step sequence demonstrates how the orthogonal reactivity of the starting material can be harnessed to rapidly build molecular complexity, providing access to novel chemical matter for screening and optimization in drug discovery programs.

Conclusion

This compound is a highly valuable and versatile building block for pharmaceutical research and development. Its unique substitution pattern allows for selective and high-yielding transformations via modern synthetic methodologies, most notably palladium-catalyzed cross-coupling reactions. By providing reliable protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions, this guide empowers chemists to efficiently incorporate this scaffold into their synthetic campaigns, accelerating the discovery of next-generation therapeutics.

References

- 1. commons.lib.jmu.edu [commons.lib.jmu.edu]

- 2. adpharmachem.com [adpharmachem.com]

- 3. This compound | 1416354-32-9 [chemicalbook.com]

- 4. fishersci.com [fishersci.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. 1-Bromo-2,4-difluoro-5-methylbenzene | C7H5BrF2 | CID 10081748 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. cdnisotopes.com [cdnisotopes.com]

- 9. benchchem.com [benchchem.com]

- 10. nbinno.com [nbinno.com]

- 11. researchgate.net [researchgate.net]

- 12. Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis of novel 1,4-benzoxazin-3-one derivatives as inhibitors against tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: A Comprehensive Guide to the Suzuki-Miyaura Coupling of 1-Bromo-2,5-difluoro-3-methylbenzene

Introduction: The Enduring Power of the Suzuki-Miyaura Coupling in Modern Synthesis

The Suzuki-Miyaura cross-coupling reaction stands as a titan in the field of organic synthesis, celebrated for its remarkable versatility and functional group tolerance in forging carbon-carbon bonds.[1][2][3] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction has become an indispensable tool for chemists, particularly in the pharmaceutical and fine chemical industries, for the synthesis of complex molecules like polyolefins, styrenes, and substituted biphenyls.[1] The reaction's appeal lies in its use of generally stable and less toxic organoboron reagents, mild reaction conditions, and the ease of removal of inorganic by-products.[1][2]

This application note provides a detailed protocol and expert insights for the Suzuki-Miyaura coupling of a challenging substrate: 1-Bromo-2,5-difluoro-3-methylbenzene . The presence of two electron-withdrawing fluorine atoms and a sterically demanding ortho-methyl group necessitates a carefully optimized protocol to achieve high yields and selectivity. This guide is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step procedure but also a deep dive into the causality behind the experimental choices, ensuring both successful execution and a thorough understanding of the reaction's intricacies.

Understanding the Core Components and Mechanism

The Suzuki-Miyaura reaction couples an organohalide (in this case, an aryl bromide) with an organoboron compound, typically a boronic acid or a boronate ester, in the presence of a palladium catalyst and a base.[1][2] A fundamental understanding of the role of each component is crucial for troubleshooting and adapting the protocol for different substrates.

The Catalytic Cycle: A Symphony of Palladium

The reaction proceeds via a well-established catalytic cycle involving three key steps:[2][3][4]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex. The electron-withdrawing fluorine atoms on the aryl bromide can facilitate this rate-determining step.[5][6]

-

Transmetalation: The organic group from the activated organoboron species is transferred to the palladium center, displacing the halide. This step is critically dependent on the base.[2][4]

-

Reductive Elimination: The two organic partners on the palladium complex couple to form the desired biaryl product, regenerating the Pd(0) catalyst which then re-enters the cycle.[2][4]

Visualizing the Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Expertise & Experience: Strategic Choices for a Challenging Substrate

The successful coupling of this compound hinges on overcoming two primary challenges: the electronic deactivation by the fluorine atoms and the steric hindrance imposed by the ortho-methyl group and one of the fluorine atoms.

-